molecular formula C15H21N3O2 B2993991 (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(tetrahydro-2H-pyran-4-yl)methanone CAS No. 2034326-60-6

(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(tetrahydro-2H-pyran-4-yl)methanone

Cat. No.: B2993991
CAS No.: 2034326-60-6
M. Wt: 275.352
InChI Key: FZOPCBBWINYMCC-UHFFFAOYSA-N
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Description

(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(tetrahydro-2H-pyran-4-yl)methanone is a useful research compound. Its molecular formula is C15H21N3O2 and its molecular weight is 275.352. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antioxidant Activities

The compound (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(tetrahydro-2H-pyran-4-yl)methanone, due to its pyrazole moiety, has significant implications in antibacterial and antioxidant activities. Research has demonstrated that pyrazole derivatives exhibit moderate antibacterial activity against various Gram-positive and Gram-negative bacteria. Additionally, these compounds have shown moderate antioxidant activities, indicating their potential in pharmaceutical applications for treating oxidative stress-related conditions (Golea Lynda, 2021).

Anticancer and Antimicrobial Agents

Another significant application is in the development of anticancer and antimicrobial agents. Certain derivatives of pyrazole have been tested for their anticancer activity against a range of cancer cell lines, displaying promising results. These compounds also exhibit considerable in vitro antibacterial and antifungal activities, suggesting their potential as dual-action drugs in combating both cancer and microbial infections (Kanubhai D. Katariya, Dushyanth R. Vennapu, Shailesh R. Shah, 2021).

Synthesis of Pyrazole Derivatives

The synthesis of pyrazole derivatives, including those related to the compound , is a crucial area of study. Advanced synthetic methods have been developed to create a wide range of pyrazole derivatives. These methods focus on regioselective synthesis, highlighting the importance of this compound in organic chemistry and drug design (A. Alizadeh, Leila Moafi, Long‐Guan Zhu, 2015).

Antimicrobial and Anticancer Potential

Further emphasizing its biomedical significance, pyrazole derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. Some of these derivatives have shown higher activity than standard reference drugs, underlining their potential as effective treatments for various cancers and microbial infections (H. Hafez, Abdel-Rhman B. A. El-Gazzar, S. Al-Hussain, 2016).

Properties

IUPAC Name

(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-(oxan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2/c19-15(12-3-7-20-8-4-12)17-5-6-18-13(10-17)9-14(16-18)11-1-2-11/h9,11-12H,1-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZOPCBBWINYMCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN3CCN(CC3=C2)C(=O)C4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.